5-(3-Azidopropyl)uridine
Description
Significance of Nucleoside Analogs in Biomolecular Research
Nucleoside analogs are structurally modified versions of the natural nucleosides (adenosine, guanosine, cytidine, and uridine (B1682114) in RNA; thymidine (B127349) in DNA) that form the building blocks of nucleic acids. azolifesciences.com These synthetic molecules can mimic their natural counterparts and be incorporated into DNA or RNA by cellular enzymes. azolifesciences.comnih.gov This mimicry is the basis of their profound impact in both medicine and research.
In the realm of therapeutics, nucleoside analogs are a cornerstone of antiviral and anticancer treatments. azolifesciences.comencyclopedia.pub By inserting themselves into the growing DNA or RNA chains of viruses or cancer cells, they can terminate replication and halt the spread of disease. azolifesciences.com
Beyond their therapeutic applications, nucleoside analogs are invaluable research tools. iiserpune.ac.inmdpi.com They can be equipped with various functional groups, such as fluorescent tags or affinity labels, which allow for the visualization, purification, and detailed study of nucleic acids within their native cellular environment. iiserpune.ac.inmdpi.com This has provided deep insights into gene expression, DNA replication, and the intricate roles of RNA in cellular regulation. nih.goviiserpune.ac.in
Principles of Bioorthogonal Chemistry and its Application in Nucleic Acid Studies
Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with native biological processes. mdpi.comacs.org These reactions are characterized by the use of mutually reactive functional groups that are absent in biological systems, ensuring that they react only with each other. acs.org This high degree of specificity allows for the precise chemical modification of biomolecules in their complex cellular environment. researchgate.netscispace.com
The key principles of a bioorthogonal reaction include:
High Selectivity: The reacting partners must only react with each other, ignoring the vast array of other functional groups present in a cell. acs.org
Biocompatibility: The reaction conditions (e.g., temperature, pH) and the reactants themselves must be non-toxic to the cell. acs.org
Fast Kinetics: The reaction should proceed efficiently at the low concentrations typical of biomolecules in cells. acs.org
The azide (B81097) group, a key feature of 5-(3-azidopropyl)uridine, is a prime example of a bioorthogonal functional group. nih.gov It does not typically react with biological molecules. However, it readily participates in two major classes of bioorthogonal reactions:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often referred to as "click chemistry," this reaction forms a stable triazole linkage between an azide and a terminal alkyne in the presence of a copper(I) catalyst. iiserpune.ac.inresearchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of the click reaction that utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide. medchemexpress.commedchemexpress.com This is particularly useful for live-cell imaging as it avoids the cytotoxicity associated with copper. nih.gov
Staudinger Ligation: This reaction occurs between an azide and a specifically engineered phosphine (B1218219), forming a stable amide bond. iiserpune.ac.inresearchgate.net
These bioorthogonal reactions have revolutionized the study of nucleic acids. By incorporating an azide-modified nucleoside like this compound into RNA, researchers can then use click chemistry or Staudinger ligation to attach a wide array of probes, such as fluorescent dyes for imaging or biotin (B1667282) tags for purification and identification of interacting proteins. iiserpune.ac.inresearchgate.net
Overview of Azide-Modified Uridine Analogues as Versatile Research Probes
This compound is part of a broader class of azide-modified nucleosides that have become indispensable in chemical biology. iiserpune.ac.in The introduction of an azide group into uridine, a key component of RNA, provides a versatile handle for post-synthetic modification. researchgate.net
Several azide-modified uridine analogs have been developed, each with specific applications:
5-Ethynyluridine (EU): While not an azide-modified uridine itself, it is a complementary tool. EU contains an alkyne group and can be incorporated into RNA. Subsequently, an azide-containing probe can be attached via click chemistry. nih.gov
2'-Azido-2'-deoxyuridine (2'-N3-dU): Modification at the 2' position of the ribose sugar with an azide allows for the labeling of RNA. 2'-azidonucleosides have proven useful for analyzing RNA produced in vitro. nih.gov
5'-Azido-5'-deoxyuridine: In this analog, the azide is located at the 5' position. Synthetic routes to 5'-azidoribonucleosides have been developed for various bases, including uridine, making them valuable precursors for diverse applications. mdpi.com
5-Azidouridine: This analog, with the azide directly attached to the uracil (B121893) base, has also been explored. However, studies have shown that 5-methylazidouridine is not incorporated into cellular RNA. nih.gov In contrast, a related compound, 5-azido-UDP-glucose, has been synthesized and used as a photoaffinity probe for studying nucleotide diphosphate (B83284) sugar binding proteins. nih.gov
The versatility of these azide-modified uridine probes lies in their ability to be enzymatically incorporated into RNA, followed by highly specific chemical tagging through bioorthogonal reactions. researchgate.netjenabioscience.com This two-step approach allows for the labeling of newly synthesized RNA, providing a powerful method to study RNA transcription, localization, and dynamics in living cells. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C12H17N5O6 |
|---|---|
Molecular Weight |
327.29 g/mol |
IUPAC Name |
5-(3-azidopropyl)-1-[(2R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H17N5O6/c13-16-14-3-1-2-6-4-17(12(22)15-10(6)21)11-9(20)8(19)7(5-18)23-11/h4,7-9,11,18-20H,1-3,5H2,(H,15,21,22)/t7?,8?,9?,11-/m1/s1 |
InChI Key |
WXYPHRGYUKZYFQ-AWAZGIPZSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2C(C(C(O2)CO)O)O)CCCN=[N+]=[N-] |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CCCN=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for 5 3 Azidopropyl Uridine and Its Phosphorylated Derivatives
Precursor Synthesis Strategies for Uridine (B1682114) Derivatives (e.g., 5-iodouridine)
The journey towards 5-(3-azidopropyl)uridine often begins with the synthesis of a halogenated precursor, typically 5-iodouridine (B31010). This intermediate is valuable for its role in subsequent cross-coupling reactions. chemimpex.com
One common method for synthesizing 5-iodouridine involves the direct iodination of uridine. A straightforward approach utilizes iodine monochloride (ICl) in anhydrous methanol. In this process, uridine is heated with ICl in methanol, leading to the formation of 5-iodouridine. The product can then be isolated by filtration and washing. patsnap.com
Another established protocol for the iodination of both protected and unprotected uridines employs iodine (I2) in the presence of silver sulfate (B86663) in methanol. This method is noted for its rapid reaction times, often yielding the desired 5-iodo derivatives in excellent yields in under 12 minutes. mostwiedzy.pl The use of 5-iodouridine as a precursor is advantageous for its versatility in forming carbon-carbon bonds at the 5-position of the uracil (B121893) ring, a critical step in the synthesis of more complex uridine analogs. chemimpex.comnbinno.com
| Precursor | Reagents | Key Features |
| Uridine | Iodine monochloride, anhydrous methanol | Direct iodination, straightforward workup. patsnap.com |
| Uridine | Iodine, silver sulfate, methanol | Fast reaction time, high yields. mostwiedzy.pl |
Chemical Pathways to this compound
The synthesis of this compound from its precursor, 5-iodouridine, involves a series of well-defined chemical reactions. A pivotal step is the palladium-catalyzed Sonogashira coupling reaction. iiserpune.ac.in
The synthesis typically commences with the protection of the hydroxyl groups of 5-iodouridine to prevent unwanted side reactions. One strategy involves the benzoylation of the N1 position of 5-iodouridine, which proceeds with a high yield. This is followed by a Sonogashira coupling of the protected 5-iodouridine with propargyl alcohol in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide. This reaction introduces a 3-hydroxyprop-1-ynyl group at the 5-position of the uridine ring.
The resulting alkyne is then reduced to an alkane via catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst. rsc.org The newly formed hydroxyl group on the propyl chain is subsequently activated, for instance, by conversion to a mesylate using mesyl chloride. This activated intermediate readily undergoes nucleophilic substitution with sodium azide (B81097) to introduce the azido (B1232118) group, yielding the protected this compound. The final step involves the removal of the protecting groups, often with a base like sodium methoxide, to afford the target compound, this compound. rsc.org
Synthesis of this compound-5'-triphosphate (5-Azido-C3-UTP)
The synthesis of the biologically active triphosphate form, this compound-5'-triphosphate (5-Azido-C3-UTP), starts from the synthesized this compound nucleoside. The phosphorylation is a critical step that enables the compound to be recognized and incorporated by RNA polymerases during in vitro transcription. jenabioscience.com
A common method for this transformation is the Ludwig-Eckstein reaction. The process begins by treating the this compound with phosphorus oxychloride (POCl3) in a phosphate (B84403) solvent like trimethyl phosphate at a low temperature. rsc.org This initial step forms a dichlorophosphate (B8581778) intermediate. This intermediate is then reacted in a one-pot fashion with a solution of pyrophosphate, typically as a bis(tributylammonium) salt, to generate the desired 5'-triphosphate. The final product is then purified, often using chromatographic techniques. This enzymatic substrate can then be used to introduce the azide functionality into RNA transcripts, allowing for subsequent bioorthogonal modifications. jenabioscience.com
Strategic Implementation of Protecting Groups in Nucleoside Synthesis
Protecting groups are essential in the multi-step synthesis of modified nucleosides like this compound to ensure the regioselectivity of reactions and prevent unwanted side reactions at reactive functional groups. iiserpune.ac.inumich.edu The primary 5'-hydroxyl group of uridine is the most reactive hydroxyl and typically requires protection during synthesis. umich.edu
Common protecting groups for the 5'-hydroxyl function are acid-labile trityl groups, such as the dimethoxytrityl (DMT) group. iiserpune.ac.inumich.edu The reactivity of these groups can be modulated by the number of methoxy (B1213986) substituents. umich.edu For the 2'- and 3'-hydroxyl groups of the ribose sugar, silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) are frequently employed. These groups can be removed using fluoride (B91410) ions. iiserpune.ac.in The choice of protecting groups for these secondary alcohols can significantly influence the diastereoselectivity of subsequent reactions. For instance, in the 5'-alkynylation of uridine-derived aldehydes, O-silyl protecting groups on the 2' and 3' positions have been shown to favor the formation of the 5'S-isomer with high diastereoselectivity. nih.gov
The exocyclic amino groups on the nucleobases are also often protected, for example, with acyl or benzoyl groups, which are stable under the acidic and mild basic conditions used in many synthetic steps. iiserpune.ac.in An orthogonal protection strategy is crucial, allowing for the selective removal of one type of protecting group in the presence of others, which is fundamental for complex syntheses. umich.edu
| Functional Group | Protecting Group | Deprotection Condition |
| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Acidic conditions iiserpune.ac.inumich.edu |
| 2', 3'-Hydroxyls | tert-Butyldimethylsilyl (TBDMS) | Fluoride ions iiserpune.ac.in |
| Nucleobase (N1) | Benzoyl | Basic conditions (e.g., sodium methoxide) |
Optimization of Synthetic Yields and Tractability
For instance, in the synthesis of 5-iodouridine, careful control of reaction parameters such as temperature and reaction time can maximize the yield and purity of the product. patsnap.com In the subsequent Sonogashira coupling, the choice of catalyst, solvent, and temperature can significantly impact the yield of the 5-alkynyluridine intermediate.
Furthermore, in the enzymatic synthesis of related uridine nucleotide sugars, optimizing the concentration of key enzymes and substrates can lead to a significant increase in the final product yield. nih.gov While not directly applied to 5-Azido-C3-UTP synthesis, this principle of optimizing enzymatic steps is relevant for potential future biocatalytic approaches.
Enzymatic Incorporation of 5 3 Azidopropyl Uridine Derivatives into Nucleic Acids
Substrate Recognition and Acceptance by RNA Polymerases (e.g., T7 RNA polymerase)
The bacteriophage T7 RNA polymerase is a workhorse enzyme for the in vitro synthesis of RNA and has been extensively studied for its ability to accept modified nucleotide triphosphates. Research has demonstrated that 5-(3-azidopropyl)uridine-5'-triphosphate (N₃-p3-U) is an effective substrate for T7 RNA polymerase. researchgate.netiiserpune.ac.in The enzyme recognizes the modified triphosphate and incorporates the corresponding monophosphate into growing RNA transcripts during in vitro transcription. americanchemicalsuppliers.com
The acceptance of this modified nucleotide is facilitated by the placement of the modification at the C5 position of the uracil (B121893) base. This position projects into the major groove of the DNA-RNA hybrid helix during transcription and does not interfere with the hydrogen bonding required for base pairing with adenosine (B11128) in the DNA template. Studies have shown that T7 RNA polymerase can incorporate the azide-modified UTP into RNA transcripts of various lengths, with successful incorporation tested for transcripts up to 1400 base pairs. jenabioscience.comjenabioscience.com Interestingly, when both natural UTP and the modified N₃-p3-U are present in equimolar concentrations during a transcription reaction, T7 RNA polymerase incorporates both, indicating a competitive but effective acceptance of the modified substrate. researchgate.net This adaptability allows for the controlled production of RNA molecules containing multiple azide (B81097) functionalities.
Methodologies for In Vitro Transcription of Azide-Labeled RNA
The generation of azide-labeled RNA in vitro is typically achieved through run-off transcription reactions using a DNA template that contains a T7 promoter sequence. researchgate.netrsc.org The reaction mixture includes the DNA template, T7 RNA polymerase, and a mixture of the four standard ribonucleoside triphosphates (ATP, GTP, CTP), with either a partial or complete replacement of UTP with this compound-5'-triphosphate. researchgate.net
The protocol is modular and can be adjusted to control the density and position of the azide modification. researchgate.net By designing different DNA templates, the azide-modified uridine (B1682114) can be incorporated at specific, predetermined sites within the RNA transcript. researchgate.net For example, templates have been designed to place the modified nucleotide at positions near the promoter region, such as at the +3 and +4 positions. researchgate.net The resulting azide-functionalized RNA can be purified from the reaction mixture using standard techniques like denaturing polyacrylamide gel electrophoresis (PAGE). researchgate.net This methodology provides a straightforward way to produce reasonable quantities of labeled oligonucleotides suitable for subsequent biophysical assays and functional studies. researchgate.net
| Component | Typical Concentration/Amount | Purpose |
| T7 Promoter-Template DNA | 5 µM | Provides the sequence for transcription |
| T7 RNA Polymerase | Varies by supplier | Catalyzes RNA synthesis |
| ATP, GTP, CTP | 1-5 mM each | Standard ribonucleotide building blocks |
| This compound-5'-triphosphate | 1-5 mM (replaces UTP) | Azide-modified ribonucleotide building block |
| α-³²P ATP | Trace amount | For radiolabeling and visualization of transcript |
| Reaction Buffer | 1X | Maintains optimal pH and ionic strength |
Table 1: A representative summary of components for an in vitro transcription reaction to produce azide-labeled RNA. Concentrations and specific conditions can vary based on the experimental goals and polymerase manufacturer's recommendations. researchgate.netrsc.org
Mechanisms of In Vivo Incorporation into Cellular RNA and DNA by Endogenous Polymerases
Beyond in vitro systems, the azide modification can be introduced into the nucleic acids of living cells. This is achieved by supplying the nucleoside form, this compound, to the cellular environment. oup.com The cell's endogenous salvage pathways are capable of taking up the modified nucleoside and converting it into the corresponding 5'-triphosphate. This process involves sequential phosphorylation by cellular kinases.
Once converted to its triphosphate form, this compound-5'-triphosphate enters the cellular nucleotide pool and is recognized as a substrate by the cell's own RNA polymerases (RNA Pol I, II, and III). oup.comharvard.edu These polymerases incorporate the modified nucleotide into newly transcribed RNA. This allows for the metabolic labeling of the cellular transcriptome. oup.com The azide-labeled cellular RNA can then be visualized in both fixed and live cells through click chemistry reactions with fluorescently tagged alkynes. oup.com While the primary application has been for labeling RNA, thymidine (B127349) analogs with similar modifications have been shown to have insertional activity into replicated DNA, suggesting that this compound could potentially be incorporated into DNA by cellular DNA polymerases, allowing for the tracking of DNA synthesis. medchemexpress.com
Enzymatic Efficiency and Fidelity in the Presence of Azido (B1232118) Modification
| Modified Uridine Triphosphate | Linker | Functional Group | Relative Transcription Efficiency (%) |
| 5-(3-Aminopropyl)uridine triphosphate (UNH₂) | Propyl | Amine | 43 |
| 5-(2-Mercaptoethyl)uridine triphosphate (USH) | Ethyl | Thiol | 29 |
Table 2: Comparative transcription efficiencies of C5-modified uridine triphosphate analogs relative to natural UTP, as catalyzed by T7 RNA polymerase. This data for analogous compounds illustrates that modifications impact enzymatic efficiency. nih.gov
Polymerase fidelity refers to the enzyme's ability to incorporate the correct nucleotide as dictated by the template. High-fidelity polymerases possess proofreading (3'→5' exonuclease) activity to remove misincorporated bases. nih.govsolisbiodyne.com The introduction of a modified nucleotide can potentially disrupt the polymerase's fidelity. While the C5 position is not directly involved in base pairing, the bulky azidopropyl group could subtly alter the geometry within the enzyme's active site. iiserpune.ac.in For DNA polymerases like human DNA polymerase λ, fidelity has been shown to decrease as the DNA substrate structure changes, such as with increasing gap sizes in DNA repair. nih.gov Although specific fidelity data for the incorporation of this compound by T7 RNA polymerase or cellular polymerases is not extensively documented, the successful use of this analog in producing functional, labeled RNA for various applications implies that the fidelity is sufficiently high for these purposes. researchgate.netoup.com
Bioorthogonal Chemical Functionalization Strategies for 5 3 Azidopropyl Uridine Modified Biomolecules
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Modified Uridine (B1682114)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and specific reaction for functionalizing 5-(3-azidopropyl)uridine-modified biomolecules. medchemexpress.comacs.org This reaction involves the [3+2] cycloaddition between the azide (B81097) group of the modified uridine and a terminal alkyne-containing reporter molecule, catalyzed by a Cu(I) species. nih.gov The result is a stable 1,4-disubstituted 1,2,3-triazole linkage. acs.orgnih.gov
The Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate. nih.govnih.gov To enhance reaction efficiency and mitigate potential cytotoxicity associated with free copper ions, stabilizing ligands are often employed. nih.govnih.govmdpi.com Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and tris(benzyltriazolylmethyl)amine (TBTA) are widely used ligands that accelerate the reaction and protect the biomolecule from copper-induced damage. mdpi.comnih.govjenabioscience.com Studies have shown that probe molecules bearing azides tend to produce cleaner results than those with alkynes, as alkynes can be more susceptible to side reactions. mdpi.com
The CuAAC reaction with this compound-modified RNA has been successfully used to attach a variety of probes, including fluorophores for imaging and biotin (B1667282) for affinity purification. mdpi.comnih.gov The reaction is robust and modular, allowing for the posttranscriptional labeling of RNA transcripts. researchgate.net For instance, azide-modified RNA oligoribonucleotides have been effectively functionalized with alkyne-derivatized probes in the presence of a THPTA-Cu(I) complex. nih.gov
| Component | Function | Common Examples |
|---|---|---|
| Azide-Modified Biomolecule | Provides the azide functional group for the cycloaddition. | RNA containing this compound |
| Alkyne-Containing Probe | The molecule to be conjugated to the biomolecule. | Alkyne-fluorophores, Alkyne-biotin |
| Copper(I) Catalyst | Catalyzes the cycloaddition reaction. | Generated from CuSO₄ and sodium ascorbate |
| Stabilizing Ligand | Accelerates the reaction and protects the biomolecule. | THPTA, BTTAA, TBTA |
Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential toxicity of the copper catalyst in living systems, a copper-free alternative known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.govnih.gov This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group of this compound without the need for a metal catalyst. medchemexpress.comnih.gov The high ring strain of the cyclooctyne (approximately 18 kcal/mol) provides the driving force for the reaction. nih.gov
SPAAC has proven to be a valuable tool for labeling this compound-modified biomolecules, particularly for applications in live cells where the presence of copper is undesirable. nih.govnih.gov The reaction is highly bioorthogonal and proceeds readily under physiological conditions. nih.gov For example, azide-labeled cellular RNA transcripts have been visualized in both fixed and live cells by fluorescence microscopy following a SPAAC reaction with a DBCO-functionalized fluorescent probe. nih.govmdpi.com While SPAAC offers the significant advantage of being copper-free, it generally exhibits slower reaction kinetics compared to CuAAC. nih.gov
| Component | Description | Key Advantage |
|---|---|---|
| This compound-modified biomolecule | Contains the azide functional group. | Enables targeting of specific biomolecules. |
| Strained Cyclooctyne Probe | Reactive partner for the azide. Examples include DBCO, BCN, and DIFO. | Reacts without a copper catalyst, making it suitable for live-cell applications. |
Staudinger Ligation and Reduction for Nucleic Acid Functionalization
The Staudinger ligation is another bioorthogonal reaction that can be used to functionalize azide-modified biomolecules like those containing this compound. mdpi.comsigmaaldrich.com This reaction occurs between an azide and a specifically engineered triarylphosphine bearing an ortho-ester group. sigmaaldrich.com The initial reaction forms an aza-ylide intermediate, which then undergoes an intramolecular cyclization and hydrolysis to form a stable amide bond, covalently linking the phosphine (B1218219) probe to the azide-containing molecule. thermofisher.comsigmaaldrich.com
A key advantage of the Staudinger ligation is that it does not require a metal catalyst and proceeds under mild, aqueous conditions, making it biocompatible. scispace.cominterchim.fr It has been successfully employed for the posttranscriptional chemical labeling of azide-modified oligoribonucleotides. researchgate.netoup.com However, the Staudinger ligation generally has slower kinetics compared to both CuAAC and SPAAC. nih.gov
In addition to ligation, the classic Staudinger reaction, which involves the reduction of an azide to a primary amine by a phosphine (like triphenylphosphine) in the presence of water, can also be utilized. nih.govorganic-chemistry.org This transformation can be useful for introducing an amine functionality into a biomolecule at the site of the this compound, which can then be further derivatized using amine-reactive chemistry. However, the one-pot conversion of the azide to an amine can be challenging to control in the context of nucleosides, with excess triphenylphosphine (B44618) sometimes leading to a mixture of products. nih.gov
| Reaction | Reactants | Product | Key Features |
|---|---|---|---|
| Staudinger Ligation | Azide and a triarylphosphine with an ortho-ester | Amide-linked conjugate | Bioorthogonal, catalyst-free, forms a stable amide bond. sigmaaldrich.comscispace.com |
| Staudinger Reduction | Azide and a phosphine (e.g., triphenylphosphine) with water | Primary amine | Mild reduction of azide to amine, useful for introducing a new functional group. nih.govorganic-chemistry.org |
Principles of Bioorthogonality and Chemoselectivity in Biological Environments
The successful application of functionalization strategies for this compound-modified biomolecules hinges on the principles of bioorthogonality and chemoselectivity. researchgate.netrsc.org Bioorthogonality refers to a chemical reaction that can occur inside a living system without interfering with or being interfered by native biochemical processes. thermofisher.comoup.com The azide group is an excellent example of a bioorthogonal functional group because it is virtually absent from and non-reactive with the components of a cell. thermofisher.commdpi.com
Chemoselectivity is the ability of a reagent to react with one specific functional group in the presence of others. thermofisher.com The reactions discussed above—CuAAC, SPAAC, and the Staudinger ligation—are highly chemoselective. The alkyne and phosphine reagents used in these reactions specifically target the azide group of this compound, ignoring the multitude of other functional groups present in a cellular environment, such as hydroxyls, amines, and thiols. thermofisher.commdpi.com This high degree of specificity minimizes off-target labeling and ensures that the reporter molecule is attached only to the intended biomolecule. The ability to perform these reactions in aqueous environments under physiological conditions further underscores their utility for studying biomolecules in their native context. mdpi.comscispace.com
Design and Development of Reactive Linkers and Reporter Molecules for Bioconjugation
The versatility of functionalizing this compound-modified biomolecules is greatly expanded by the design and development of a wide array of reactive linkers and reporter molecules. mdpi.comsigmaaldrich.com These molecules are engineered to contain the complementary reactive group—either a terminal alkyne for CuAAC, a strained cyclooctyne for SPAAC, or a phosphine for the Staudinger ligation—along with a desired functional moiety. nih.govresearchgate.netresearchgate.net
Reporter molecules can be broadly categorized based on their function:
Fluorescent Dyes: Alkyne- or DBCO-derivatized fluorophores (e.g., fluorescein, rhodamine, cyanine (B1664457) dyes) are used for visualizing and tracking the location and dynamics of modified biomolecules within cells. mdpi.comscispace.com
Affinity Tags: Biotin is a common affinity tag that, when conjugated to a biomolecule, allows for its selective isolation and purification using streptavidin-coated beads. mdpi.com
Cross-linking Agents: Bifunctional linkers can be designed to react with the azide on the uridine and another functional group on a nearby interacting molecule, enabling the study of biomolecular interactions.
The design of these probes also considers factors such as solubility, cell permeability, and the length and flexibility of the linker arm connecting the reactive group to the reporter moiety. For instance, hydrophilic linkers can improve the aqueous solubility of the probe, while longer linkers can reduce potential steric hindrance between the reporter and the biomolecule. The development of chelating azides, which incorporate a copper-chelating system into their structure, has been shown to accelerate CuAAC reactions. mdpi.com Similarly, a variety of phosphine derivatives of fluorescent probes have been synthesized for use in the Staudinger ligation. scispace.com
Applications of 5 3 Azidopropyl Uridine in Advanced Molecular and Cellular Research
Spatiotemporal Labeling and Imaging of Nucleic Acids
The ability to introduce a reactive azide (B81097) group into nucleic acids enables researchers to visualize and track these critical biomolecules within cells and tissues, providing insights into their synthesis, localization, and dynamics.
Fluorescent Labeling for Microscopic Visualization and Flow Cytometry
The azide group on 5-(3-Azidopropyl)uridine is inert within the cellular environment but reacts readily with alkyne-containing fluorescent dyes in a highly specific manner. oup.com This bioorthogonal reaction is the foundation for labeling nucleic acids for imaging. When its triphosphate form, this compound-5'-triphosphate (5-azido-C3-UTP), is supplied, it is incorporated into nascent RNA transcripts by RNA polymerases during transcription. jenabioscience.com Similarly, the nucleoside itself can be incorporated into replicating DNA as a thymidine (B127349) analog. medchemexpress.com
Following incorporation, cells are fixed, permeabilized, and treated with a solution containing an alkyne-functionalized fluorophore. The "click" reaction covalently attaches the bright, photostable fluorescent dye to the azide-modified nucleic acids. This enables high-contrast visualization of newly synthesized RNA or DNA using fluorescence microscopy. lumiprobe.com The same principle applies to flow cytometry, where the fluorescence intensity of individual cells is measured, allowing for the quantification of transcriptional or replicative activity across entire cell populations. figshare.com The small size of the azide and the alkyne dye allows for efficient labeling in dense samples, a distinct advantage over larger antibody-based detection systems. lumiprobe.com
| Reaction Type | Catalyst/Promoter | Reactants | Application Context |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) | Azide-modified nucleic acid + Terminal alkyne-fluorophore | Standard method for fixed cells; highly efficient and rapid. oup.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None (reaction driven by ring strain) | Azide-modified nucleic acid + Cyclooctyne-fluorophore (e.g., DBCO, BCN) | Ideal for live-cell imaging as it avoids cytotoxic copper catalysts. oup.commedchemexpress.com |
| Staudinger Ligation | None (phosphine-based reaction) | Azide-modified nucleic acid + Phosphine-probe | An alternative bioorthogonal reaction for attaching probes. oup.comresearchgate.net |
Detection and Quantitative Analysis of RNA Transcripts
Beyond simple visualization, this compound enables the specific detection and quantification of newly synthesized RNA populations. By pulse-labeling cells with the modified nucleoside, researchers can tag transcripts produced within a defined time window. After labeling via click chemistry, the fluorescence intensity can provide a quantitative measure of global transcriptional activity. jenabioscience.comlumiprobe.com
For more detailed analysis, the azide handle can be used to enrich for these newly made transcripts. Instead of a fluorophore, an alkyne-modified biotin (B1667282) molecule is "clicked" onto the RNA. The biotinylated transcripts can then be captured and purified from the total cellular RNA pool using streptavidin-coated beads. The isolated RNA can be quantified or identified using methods such as quantitative real-time PCR (qRT-PCR) or next-generation sequencing, providing a transcriptome-wide profile of RNA synthesis and turnover. oup.com This approach has been used to study the degradation of specific mRNAs and to investigate post-transcriptional modifications. nih.govbiorxiv.org
Table 2: Workflow for Quantitative Analysis of RNA Transcripts
| Step | Procedure | Purpose |
|---|---|---|
| 1. Metabolic Labeling | Cells are incubated with this compound or its triphosphate form. | Incorporation of the azide handle into newly synthesized RNA. |
| 2. RNA Isolation | Total RNA is extracted from the cells. | To create a pool of all cellular RNA for subsequent reaction. |
| 3. Bioorthogonal Ligation | Isolated RNA is reacted with an alkyne-biotin probe via click chemistry. | Covalent attachment of a biotin affinity tag to the azide-modified RNA. oup.com |
| 4. Affinity Purification | The RNA mixture is passed over streptavidin-coated beads. | Specific capture and enrichment of newly synthesized, biotinylated RNA. |
| 5. Quantitative Analysis | The captured RNA is eluted and analyzed by qRT-PCR or RNA-sequencing. | To identify and quantify the abundance of specific transcripts produced during the labeling period. mdpi.com |
Methodologies for Tracking DNA Synthesis and Replication Dynamics
Functioning as a thymidine analog, this compound is recognized by DNA polymerases and incorporated into DNA during the S phase of the cell cycle. medchemexpress.commedchemexpress.com This provides a powerful method for labeling and tracking DNA replication that serves as a direct alternative to the more traditional use of halogenated nucleosides like 5-bromo-2'-deoxyuridine (B1667946) (BrdU).
After cells are pulse-labeled with this compound, the incorporated azide is detected via click chemistry with a fluorescent alkyne probe. This method avoids the harsh DNA denaturation steps (e.g., acid or heat treatment) required for BrdU detection with antibodies, better-preserving cell and chromosome morphology. mdpi.com This gentle and rapid labeling technique is used to identify proliferating cells, analyze replication fork dynamics, and study the spatial and temporal organization of DNA synthesis within the nucleus. nih.govnih.gov
Table 3: Comparison of DNA Synthesis Tracking Methods
| Feature | This compound Method | 5-Bromo-2'-deoxyuridine (BrdU) Method |
|---|---|---|
| Detection Principle | Click chemistry (covalent ligation of a small molecule probe). medchemexpress.com | Immunohistochemistry (antibody binding). mdpi.com |
| DNA Denaturation | Not required. | Required (acid, heat, or nuclease treatment). mdpi.com |
| Sample Integrity | Excellent preservation of cellular and DNA ultrastructure. | Potential for epitope masking and structural damage. |
| Probe Size | Small alkyne-fluorophore allows for high labeling density. | Large antibody complex can cause steric hindrance. |
| Multiplexing | Easily combined with other click-compatible or antibody-based labels. | Can be more complex to combine with other antibody stains. |
Integration with Correlated Light and Electron Microscopy (CLEM)
Correlated Light and Electron Microscopy (CLEM) is a powerful imaging technique that bridges the gap between the dynamic, molecule-specific information from fluorescence microscopy and the high-resolution ultrastructural detail provided by electron microscopy. nih.govdiamond.ac.uk this compound facilitates CLEM by allowing the same labeled nucleic acid to be visualized by both imaging modalities.
In a typical CLEM workflow using this compound, metabolically incorporated azides in DNA or RNA are first labeled with a fluorescent alkyne probe and imaged with a light microscope to identify the location of interest (e.g., a specific sub-nuclear region of active transcription). frontiersin.org Subsequently, the same sample is reacted with a probe that is not only fluorescent but also functions as a photosensitizer, such as tetramethylrhodamine (B1193902) (TMR). nih.gov Upon specific illumination, the photosensitizer catalyzes the local polymerization of diaminobenzidine (DAB) into an electron-dense precipitate. This precipitate is then stained with osmium tetroxide, rendering the exact location of the labeled nucleic acids visible in the electron microscope. This dual-functionality allows researchers to pinpoint sites of nucleic acid synthesis with light microscopy and then zoom in to examine the associated ultrastructure with nanometer precision. nih.gov
Probing Nucleic Acid Structure and Dynamics
The utility of the azide handle extends beyond the attachment of fluorescent dyes for imaging. It serves as a versatile anchor point for a wide range of functional probes, enabling detailed investigations into the structure, interactions, and function of nucleic acids.
Site-Specific Functionalization with Biophysical and Biochemical Probes
Through methods like in vitro transcription using T7 RNA polymerase and 5-azido-C3-UTP, an azide group can be incorporated at specific uridine (B1682114) positions within an RNA oligonucleotide. researchgate.netresearchgate.net This site-specifically modified RNA can then be functionalized post-transcriptionally with a variety of biophysical and biochemical probes via click chemistry or Staudinger ligation. oup.com
This modular approach allows for the attachment of:
Affinity Tags (e.g., Biotin): For the purification of specific RNA molecules or the isolation of their binding partners. jenabioscience.com
Cross-linking Agents: To covalently trap transient interactions between RNA and proteins or other nucleic acids, helping to map interaction interfaces.
Biophysical Probes (e.g., Spin Labels): For structural analysis of RNA molecules using techniques like electron paramagnetic resonance (EPR) spectroscopy.
Therapeutic Payloads: For targeted delivery applications in RNA-based therapeutics.
This strategy offers a robust and flexible alternative to cumbersome chemical synthesis protocols, providing access to functionally diverse labeled nucleic acids for a wide array of biophysical assays and advanced research applications. researchgate.netresearchgate.net
Table 4: Examples of Probes for Site-Specific Functionalization
| Probe Type | Example Moiety | Research Application |
|---|---|---|
| Affinity Tag | Biotin-Alkyne | Purification of RNA-protein complexes. jenabioscience.com |
| Fluorophore | Alkyne-modified dyes (e.g., Cy5, Alexa Fluor) | FRET studies, single-molecule tracking. nih.gov |
| Cross-linker | Photo-reactive groups (e.g., benzophenone) | Mapping RNA-protein interaction sites. |
| Biophysical Probe | Spin labels (e.g., nitroxides) | Studying RNA structure and conformational changes by EPR. |
| Mass Tag | Isotopically labeled linkers | Mass spectrometry-based quantification and analysis. |
Investigations into RNA Localization and Intracellular Interactions
The ability to visualize and track RNA molecules within a cell is crucial for understanding their function. This compound, in its triphosphate form (5-Azido-C3-UTP), can be incorporated into RNA transcripts during their synthesis. jenabioscience.com This allows for the "tagging" of RNA molecules. The azide group on the uridine analog doesn't interfere with the normal base-pairing of the RNA, ensuring that the tagged RNA behaves similarly to its unmodified counterpart.
Once incorporated, the azide group can be chemically modified through a process called "click chemistry". medchemexpress.com This allows researchers to attach fluorescent probes or other reporter molecules to the RNA. These labeled RNA molecules can then be visualized using techniques like fluorescence microscopy, providing valuable insights into where RNA molecules are located within the cell and how they interact with other cellular components. oup.com This method is indispensable for studying the intricate molecular mechanisms and cellular processes that govern RNA function. The development of azide-functionalized oligonucleotides, including those using this compound, has significantly expanded the utility of click chemistry for creating these labeled molecules. nih.gov
Analysis of Gene Expression Patterns and RNA Metabolism
Understanding how genes are turned on and off, a process known as gene expression, is fundamental to biology. This compound plays a role in these studies by enabling the labeling and tracking of newly synthesized RNA. The triphosphate form of this compound, 5-Azido-C3-UTP, is used in various applications including gene expression analysis and RNA sequencing. americanchemicalsuppliers.com
By introducing 5-Azido-C3-UTP to cells, researchers can specifically label newly transcribed RNA. oup.com This allows for the isolation and analysis of the RNA that is actively being produced at a given time. This technique is particularly useful for studying RNA metabolism, which encompasses the synthesis, processing, and degradation of RNA molecules. The ability to specifically tag and follow RNA transcripts provides a powerful tool for dissecting the complex regulatory networks that control gene expression.
Utilization in High-Throughput Screening Assays for Biomolecular Interactions
High-throughput screening (HTS) is a method used in drug discovery and biomedical research to rapidly test a large number of compounds for their effects on a specific biological process. nih.govplos.org this compound has found a valuable application in the development of HTS assays focused on RNA.
By incorporating 5-Azido-C3-UTP into RNA transcripts, researchers can create assays to screen for molecules that affect RNA production or stability. For example, a library of small molecules can be tested to see if any of them interfere with the synthesis of a particular RNA or enhance its degradation. The azide group allows for the easy detection and quantification of the labeled RNA, making the screening process efficient and scalable. This approach provides a significant resource for discovering new drugs and therapeutic agents that target RNA metabolism and function. A study focused on improving uridine production in Bacillus subtilis successfully used HTS to screen for beneficial mutations. nih.gov
Interrogation of RNA-Protein and DNA-Protein Interactions
The interactions between nucleic acids (RNA and DNA) and proteins are fundamental to a vast array of cellular processes. nih.govmdpi.com this compound serves as a tool to study these interactions. The azide group can be used in "click" reactions to crosslink the RNA or DNA to any proteins that are bound to it. jenabioscience.com This essentially creates a permanent link between the nucleic acid and its interacting protein partners.
Once crosslinked, the protein-nucleic acid complexes can be isolated and the proteins identified using techniques like mass spectrometry. mdpi.com This allows researchers to create a detailed map of which proteins are interacting with specific RNA or DNA sequences. This information is critical for understanding how these interactions regulate processes like gene expression, DNA replication, and RNA processing. nih.gov For instance, understanding how certain proteins bind to AT-rich DNA is crucial for developing drugs against diseases like Human African Trypanosomiasis. nih.gov Similarly, methods have been developed to identify proteins that directly interact with specific RNAs. mdpi.com
Development of Novel Research Tools and Experimental Platforms for Nucleic Acid Biology
The versatility of this compound has led to its use in the creation of new research tools and experimental platforms for studying nucleic acids. nih.goviiserpune.ac.in As a modified nucleoside, it belongs to a class of molecules that have been instrumental in advancing our understanding of nucleic acid structure and function. mdpi.combeilstein-journals.org
The azide group provides a chemical "handle" that can be used in a variety of ways. For example, it can be used to attach RNA or DNA to solid surfaces to create microarrays for high-throughput analysis. iiserpune.ac.in It can also be used to create novel probes for imaging nucleic acids in living cells. oup.com The development of such tools is essential for pushing the boundaries of what we can learn about the complex world of nucleic acid biology. iiserpune.ac.inmdpi.com The ability to enzymatically incorporate this azide-modified UTP analog into RNA has opened up new avenues for post-transcriptional chemical functionalization. jenabioscience.comnih.gov This has been particularly useful for developing tools to study RNA in vitro and in cells. oup.com
Mechanistic and Structural Investigations of Azide Modified Uridine in Nucleic Acids
Conformational Analysis of the Azide-Modified Ribose Moiety and Nucleobase within Nucleic Acid Structures
For 5-substituted uridines, as the substituent becomes more electron-accepting, the population of the N-type (C3'-endo) conformer in the ribose ring tends to increase. nih.gov Concurrently, the percentage of the gauche-gauche rotamer for the exocyclic C4'-C5' bond also increases, which can influence the backbone trajectory. nih.gov While specific data for the 5-azidopropyl group is limited, related modifications provide valuable insights. For instance, X-ray crystal studies of the closely related 4'-C-azidomethyl-2'-O-ethyl ribouridine show that the sugar moiety predominantly adopts a South (C2'-endo) conformation. researchgate.net This suggests that the steric and electronic effects of an azidoalkyl group can favor a more B-form-like sugar pucker, even within a ribonucleoside context. This preference for the C2'-endo conformation can introduce greater flexibility into RNA regions, potentially impacting tertiary interactions and molecular recognition events. nih.gov
Table 1: Conformational Trends in 5-Substituted Uridines
| Substituent Type at C5 | Predominant Ribose Pucker | Exocyclic Group Conformation | Reference |
| Electron-donating | Higher % of S-conformer (C2'-endo) | Lower % of gauche-gauche | nih.gov |
| Electron-accepting | Higher % of N-conformer (C3'-endo) | Higher % of gauche-gauche | nih.gov |
| 4'-Azidomethyl (related) | South conformation (C2'-endo) | Not specified | researchgate.net |
Characterization of Hydrogen Bonding Networks within Modified Duplexes
The 5-(3-azidopropyl) group is positioned in the major groove of a nucleic acid duplex. Consequently, it does not directly interfere with the Watson-Crick hydrogen bonds that define the core base pairing between uridine (B1682114) and adenosine (B11128). However, the modification can subtly alter the stability and structure of the duplex through other interactions.
Thermodynamic studies on duplexes with modified nucleobases provide insight into the energetic contributions of specific functional groups. researchgate.net While the primary hydrogen bonding is unaffected, the azidopropyl chain can engage in van der Waals interactions within the major groove. Furthermore, studies on similar modifications, such as the 5-methoxy group on uracil (B121893), have revealed the potential for novel, non-canonical hydrogen bonds. nih.gov Specifically, the oxygen atom of the 5-methoxy group was observed forming a hydrogen bond with its own 5'-phosphate backbone, an interaction that can rigidify the local conformation. nih.gov It is plausible that the terminal nitrogen atoms of the azide (B81097) group in 5-(3-azidopropyl)uridine could similarly act as hydrogen bond acceptors, forming interactions with backbone phosphates or neighboring residues, thereby influencing the local structure and dynamics of the nucleic acid.
Molecular Mechanisms of Enzymatic Recognition and Processing of Modified Substrates
A key aspect of any modified nucleotide is its ability to be recognized and processed by cellular or viral enzymes, particularly polymerases. Research has demonstrated that this compound-5'-triphosphate (5-Azido-C3-UTP) is an effective substrate for in vitro transcription. Specifically, T7 RNA polymerase can efficiently incorporate the azide-modified nucleotide into RNA transcripts of considerable length (up to 1400 base pairs tested). iiserpune.ac.injenabioscience.com This enzymatic acceptance is crucial, as it allows for the generation of azide-functionalized RNA in significant quantities for subsequent applications like post-transcriptional labeling via click chemistry or Staudinger ligation. iiserpune.ac.inresearchgate.net
The efficiency of incorporation indicates that the 5-azidopropyl modification does not cause major steric clashes within the active site of T7 RNA polymerase. However, enzyme selectivity is a critical factor. Studies exploring the metabolic incorporation of various azidonucleosides into cellular RNA have shown that while some adenosine analogues are readily incorporated, an azidouridine analogue was not, suggesting that the cellular pathways for nucleotide biosynthesis and polymerization can be highly selective. nih.gov
Furthermore, once incorporated, the azide-modified base must be tolerated by polymerases during subsequent replication or transcription events. Experiments using different DNA polymerases (including Q5, Deep Vent, Pwo, and Taq) have shown that these enzymes can successfully amplify DNA templates containing azide modifications, demonstrating that the modification is read through with fidelity. pnas.orgsciforum.net This read-through capability is essential for applications involving the amplification of chemically modified DNA libraries, such as in Click-SELEX. sciforum.net
Table 2: Enzymatic Processing of this compound
| Enzyme | Substrate/Template | Outcome | Application | Reference |
| T7 RNA Polymerase | This compound-5'-triphosphate | Efficient incorporation into RNA transcripts | Synthesis of azide-modified RNA | iiserpune.ac.injenabioscience.com |
| DNA Polymerases (Q5, Deep Vent, etc.) | DNA template containing an azide modification | Successful amplification of the template | PCR, Click-SELEX | sciforum.net |
| Cellular Polymerases | Azidouridine analogue | Not incorporated into cellular RNA | Metabolic RNA labeling | nih.gov |
Theoretical and Computational Modeling of Molecular Interactions
Theoretical and computational methods provide a powerful complement to experimental data, offering atomic-level insights into the structural and dynamic effects of nucleotide modifications. nih.gov Techniques such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are employed to understand how the 5-azidopropyl group influences nucleic acid behavior. wesleyan.edu
Quantum chemistry calculations are used to investigate the electronic structure of the modified nucleobase. biorxiv.org These calculations can determine the partial charges on the atoms of the azide group and the uracil ring, helping to predict potential non-canonical hydrogen bonding interactions, as discussed in section 6.2. By combining computational results with experimental data from NMR, X-ray crystallography, and thermal melting studies, a comprehensive, multi-faceted model of the modified nucleic acid's structure and function can be constructed. researchgate.netnih.gov This integrative approach is invaluable for rationally designing modified nucleic acids with desired properties for therapeutic or biotechnological applications.
Challenges and Future Directions in 5 3 Azidopropyl Uridine Research
Addressing Synthetic Hurdles and Enhancing Scalability
The chemical synthesis of modified nucleosides like 5-(3-Azidopropyl)uridine presents notable challenges that can affect its accessibility and the scalability of its production. The introduction of the azidoalkyl group at the C5 position of the uridine (B1682114) base requires multi-step synthetic routes. These syntheses can be complex and may suffer from issues related to yield and purification. For example, the synthesis of related 3-substituted uridine derivatives has been achieved using methods like the Mitsunobu reaction, which, while effective, can present challenges in scalability and reagent removal. nih.gov
One of the primary difficulties in synthesizing azido-modified nucleosides is the potential for the azide (B81097) group to react with reagents used in standard nucleic acid chemistry, such as the P(III) species used in phosphoramidite-based solid-phase synthesis. researchgate.net This necessitates careful selection of protective groups and reaction conditions to ensure the integrity of the final product. While one-pot methodologies have been developed for some azidonucleosides, achieving high yields and purity, particularly for base-modified analogues like this compound, remains an area of active development. mdpi.com Future research will likely focus on developing more streamlined and robust synthetic pathways. This could involve exploring novel catalytic systems or enzymatic approaches to improve efficiency, reduce the number of steps, and facilitate large-scale production, thereby making this valuable probe more widely available for research. googleapis.comresearchgate.net
Advancements in Cellular Delivery and Intracellular Bioavailability of Nucleoside Probes
A significant challenge for the use of modified nucleosides like this compound is ensuring efficient delivery into cells and subsequent conversion to the active triphosphate form. The hydrophilic nature of nucleosides can limit their ability to passively diffuse across the lipid bilayer of the cell membrane. mdpi.comnih.gov Cellular uptake is often reliant on endogenous nucleoside transporters, but the efficiency of these transporters for modified nucleosides can be variable. mdpi.com
To overcome these limitations, several strategies are being explored:
Prodrug Approaches: A major avenue of research is the development of prodrugs, which are chemically modified versions of the nucleoside designed to enhance lipophilicity and cell permeability. nih.govresearchgate.net These strategies involve masking the polar hydroxyl groups of the ribose sugar or the phosphate (B84403) groups (in the case of nucleotide delivery) with moieties that are cleaved off by intracellular enzymes, releasing the active compound inside the cell. acs.orgumn.edu The ProTide technology, for example, masks a monophosphate with an aromatic group and an amino acid ester, creating a neutral, lipophilic molecule that can more easily enter cells. mdpi.comacs.org
Genetic Engineering: Another approach involves genetically engineering cells to overexpress specific enzymes involved in the nucleotide salvage pathway. For instance, overexpressing uridine-cytidine kinase 2 (UCK2) has been shown to enhance the metabolic incorporation of other modified nucleosides into cellular RNA. oup.comnih.gov This strategy could potentially increase the intracellular concentration of this compound triphosphate, making it more available for incorporation by RNA polymerases.
Future work will focus on refining these delivery systems to improve tissue specificity and reduce potential off-target effects. The development of novel pronucleotide strategies that are activated by specific intracellular conditions or enzymes will be crucial for broadening the application of this compound in diverse biological systems. umn.edu
Expanding the Repertoire of Bioorthogonal Reactions for Modified Uridine
The power of this compound lies in its azide group, a bioorthogonal handle that allows for specific chemical ligation to a probe molecule. nih.gov While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most established "click chemistry" reaction for this purpose, its reliance on a cytotoxic copper catalyst limits its application in living cells. mdpi.comrsc.org This has spurred the development of alternative, copper-free bioorthogonal reactions.
| Reaction Type | Description | Key Features | Reaction Partner |
| Staudinger Ligation | An early bioorthogonal reaction forming an amide bond between an azide and a functionalized phosphine (B1218219). | One of the first bioorthogonal reactions developed. Suffers from relatively slow kinetics. nih.govmdpi.com | Triphenylphosphine (B44618) |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free click reaction that uses a strained cyclooctyne (B158145) to react with the azide. | Fast kinetics and truly bioorthogonal, suitable for live-cell imaging. rsc.orgmedchemexpress.com | Cyclooctynes (e.g., DBCO, BCN) |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | A reaction between an electron-rich dienophile and an electron-poor diene (tetrazine). | Extremely fast reaction kinetics, irreversible due to nitrogen gas release. rsc.orgchinesechemsoc.org | Tetrazines |
The future in this area points toward the development of new bioorthogonal pairs with even faster kinetics and greater specificity. Expanding the chemical toolbox will allow for more complex experimental designs, such as multicolor imaging and multiplexed analysis, where different modified nucleosides could be labeled with distinct probes simultaneously. core.ac.uk The goal is to create a suite of reactions that are not only compatible with live cells but are also orthogonal to each other, enabling researchers to track multiple biological processes at the same time.
Development of Next-Generation Imaging and Detection Methodologies
Visualizing the RNA molecules labeled with this compound within the cell requires sensitive and high-resolution imaging techniques. Current methods primarily involve conjugating the incorporated azide to a fluorescent dye via a bioorthogonal reaction, followed by fluorescence microscopy. nih.gov While powerful, there are ongoing efforts to enhance the sensitivity, resolution, and versatility of these imaging approaches.
Future developments are focused on several key areas:
Super-Resolution Microscopy: Combining metabolic labeling with super-resolution techniques like STED (Stimulated Emission Depletion) or STORM (Stochastic Optical Reconstruction Microscopy) can allow for the visualization of nascent RNA at the nanoscale, providing unprecedented detail about its subcellular localization and dynamics.
Fluorogenic Probes: A significant advancement would be the development of fluorogenic probes that are dark until they react with the azide. This would dramatically reduce background fluorescence and improve the signal-to-noise ratio, enabling the detection of low-abundance transcripts. core.ac.uk
Directly Fluorescent Nucleosides: An alternative to the two-step label-and-click approach is the development of fluorescent nucleoside analogues that can be directly incorporated into RNA by the cell's machinery. oup.comnih.gov While challenges remain in creating bright, photostable, and cell-permeable fluorescent nucleosides that are also good substrates for RNA polymerases, success in this area would revolutionize live-cell RNA imaging. researchgate.net
Multiplexed Imaging: The ability to image multiple RNA species or other biomolecules simultaneously is a major goal. yeolab.com This could be achieved by using different bioorthogonal pairs or by combining metabolic labeling with other techniques like fluorescence in situ hybridization (FISH).
These next-generation methodologies will provide a more dynamic and detailed picture of the transcriptome, moving from static snapshots to real-time movies of RNA synthesis, transport, and function in living cells. yeolab.com
Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Biomolecular Analysis
The true power of metabolic labeling with this compound is realized when it is integrated with other large-scale analytical techniques in a systems biology framework. nih.govnih.gov By isolating and identifying the newly synthesized RNA, researchers can gain insights into the dynamic changes in the transcriptome in response to various stimuli. However, integrating this data with other "omics" datasets (e.g., proteomics, metabolomics, genomics) remains a key challenge and a significant future direction. nih.gov
The integration of transcriptomics data from this compound labeling with other omics layers can provide a more holistic view of cellular regulation:
Transcriptomics and Proteomics: By combining nascent RNA sequencing with proteomic analyses (e.g., mass spectrometry), researchers can correlate changes in gene transcription with changes in protein expression, providing insights into the mechanisms of gene regulation and identifying proteins that interact with newly made RNA.
Multi-Omics Data Integration: The ultimate goal is to build comprehensive models of cellular processes by integrating data from genomics, transcriptomics, proteomics, and metabolomics. nih.govresearchgate.net This requires sophisticated bioinformatics tools and statistical methods to handle the complexity and scale of the data. nih.gov For example, identifying how a change in the transcription of a metabolic enzyme (detected via this compound labeling) affects the metabolic profile of a cell can uncover novel regulatory networks.
Future research will focus on developing streamlined workflows and advanced computational tools to facilitate this multi-omics integration. By connecting the dynamic information from nascent RNA analysis with other molecular snapshots, a more complete and predictive understanding of complex biological systems in health and disease can be achieved. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
